molecular formula C9H8BrClO3 B13210030 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid

Cat. No.: B13210030
M. Wt: 279.51 g/mol
InChI Key: YVGPHLRXFCXGAS-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids This compound is characterized by the presence of a bromine, chlorine, and methoxy group attached to the phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxy-substituted phenylacetic acid precursor. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst to achieve selective halogenation at the desired positions on the phenyl ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carboxylic acid group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under suitable conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to the formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and reactivity with enzymes or receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural features and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Lacks the bromine and chlorine substituents, resulting in different chemical and biological properties.

    3-Bromo-4-methoxyphenylacetic acid: Similar structure but without the chlorine atom.

    5-Chloro-2-methoxyphenylacetic acid: Similar structure but without the bromine atom.

Uniqueness

2-(3-Bromo-5-chloro-4-methoxyphenyl)acetic acid is unique due to the specific combination of bromine, chlorine, and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

2-(3-bromo-5-chloro-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8BrClO3/c1-14-9-6(10)2-5(3-7(9)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

YVGPHLRXFCXGAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)CC(=O)O)Cl

Origin of Product

United States

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